Lauryl palmitate
Overview
Description
Lauryl palmitate, also known as dodecyl hexadecanoate, is an ester formed from lauryl alcohol (1-dodecanol) and palmitic acid (hexadecanoic acid). This compound is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin. This compound is also known for its antistatic properties, making it a valuable ingredient in hair care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauryl palmitate can be synthesized via esterification of palmitic acid and lauryl alcohol. One common method involves the use of immobilized lipase from Candida antarctica (Novozym 435) as a biocatalyst. The reaction is typically carried out in an organic solvent with a high log P value (>3.5) to ensure high yield and purity. The optimal conditions for this reaction include a reaction time of 10 minutes, a temperature of 40°C, and a molar ratio of substrate (palmitic acid to lauryl alcohol) of 2:1 .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar enzymatic processes but on a larger scale. The use of biocatalysts like immobilized lipase ensures an environmentally friendly process that aligns with green chemistry principles. The reaction parameters are optimized to achieve high yields and purity, making the process efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions: Lauryl palmitate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of lauryl alcohol and palmitic acid.
Common Reagents and Conditions:
Esterification: Palmitic acid and lauryl alcohol in the presence of an immobilized lipase catalyst.
Hydrolysis: Acidic or basic conditions to break the ester bond.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Lauryl alcohol and palmitic acid.
Scientific Research Applications
Lauryl palmitate has a wide range of applications in scientific research and industry:
Cosmetics: Used as an emollient and antistatic agent in skin and hair care products.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Food Industry: Used as a food additive for its emulsifying properties.
Green Chemistry: Employed in the synthesis of fine organic compounds due to its environmentally friendly production process.
Mechanism of Action
Lauryl palmitate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and enhancing skin hydration. The compound’s antistatic properties are due to its ability to neutralize electric charges on the surface of hair, reducing static and frizz .
Comparison with Similar Compounds
Lauryl palmitate is similar to other fatty acid esters such as:
Cetyl palmitate: An ester of cetyl alcohol and palmitic acid, used in cosmetics for its emollient properties.
Stearyl palmitate: An ester of stearyl alcohol and palmitic acid, also used in cosmetic formulations.
Uniqueness: this compound is unique due to its balanced properties of being both an effective emollient and antistatic agent. Its synthesis via green chemistry methods further enhances its appeal in various applications .
Properties
IUPAC Name |
dodecyl hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULIJHQUYGTWSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068375, DTXSID201022425 | |
Record name | Hexadecanoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecanoic acid, C12-14-alkyl esters | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42232-29-1, 68411-91-6 | |
Record name | Lauryl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42232-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecanoic acid, dodecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042232291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanoic acid, C12-14-alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexadecanoic acid, dodecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecanoic acid, C12-14-alkyl esters | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201022425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.642 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3V3247O54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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